Pitavastatin-d5 Sodium Salt
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Overview
Description
Pitavastatin-d5 (sodium) is a deuterated form of pitavastatin, a member of the statin class of medications used to lower lipid levels and reduce the risk of cardiovascular diseases. Statins work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the synthesis of cholesterol in the liver . Pitavastatin-d5 (sodium) is specifically labeled with deuterium, which can be used in various scientific studies to track the metabolism and distribution of the drug in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pitavastatin-d5 (sodium) involves several steps, starting with the cyclization of 2-amino-4’-fluorobenzophenone with 3-cyclopropyl-3-oxopropionic acid methyl ester in the presence of sulfuric acid in refluxing acetic acid or methanesulfonic acid in refluxing benzene . The resulting intermediate undergoes further reactions, including reduction and esterification, to form the final product.
Industrial Production Methods
Industrial production of pitavastatin-d5 (sodium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of pitavastatin-d5 (sodium) can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pitavastatin-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of pitavastatin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of pitavastatin in various organisms.
Medicine: Utilized in clinical research to understand the efficacy and safety of pitavastatin in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development and quality control of pitavastatin formulations
Mechanism of Action
Pitavastatin-d5 (sodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from hydroxymethylglutaryl-coenzyme A, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin-d5 (sodium) is similar to other statins, including:
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
Pitavastatin-d5 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Additionally, pitavastatin has been shown to have a favorable safety profile with fewer muscle-related side effects compared to other statins .
Properties
Molecular Formula |
C25H23FNNaO4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2,16D; |
InChI Key |
NBDQGOCGYHMDSJ-JVDMFWQQSA-M |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)([2H])[2H])[2H].[Na+] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |
Origin of Product |
United States |
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